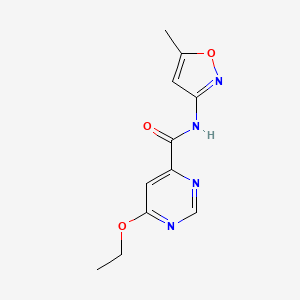

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-3-17-10-5-8(12-6-13-10)11(16)14-9-4-7(2)18-15-9/h4-6H,3H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQFGVPUJPJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethoxy group and the carboxamide functionality. The oxazole ring is then synthesized separately and attached to the pyrimidine core through a coupling reaction.

Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Ethoxy Group Introduction: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Oxazole Ring Synthesis: The oxazole ring can be synthesized using a cyclization reaction involving an α-haloketone and a nitrile.

Coupling Reaction: Finally, the oxazole ring is coupled to the pyrimidine core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine or oxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of heterocyclic compounds like 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting key enzymes involved in cancer metabolism, leading to reduced proliferation rates in cancer cells .

Table 1: Cytotoxic Activity against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 |

| Compound B | HeLa (Cervical Cancer) | 2.41 |

| Compound C | PANC-1 (Pancreatic Cancer) | 0.76 |

These findings suggest that the presence of specific functional groups can enhance the biological potency of such compounds, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit carbonic anhydrases or other relevant enzymes that play critical roles in tumor growth and survival .

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential uses in materials science. Its unique chemical structure allows for interactions that could lead to novel materials with specific properties, such as enhanced electrical conductivity or improved thermal stability.

Case Studies

- Antitumor Activity Evaluation : A study evaluated the antitumor effects of various oxazole derivatives, including those similar to this compound. The results showed that these compounds could induce apoptosis in cancer cell lines through dose-dependent mechanisms .

- Enzyme Inhibition Mechanism : Another investigation focused on the mechanism of action for enzyme inhibitors derived from similar structures. The study highlighted how modifications to the oxazole ring could significantly alter inhibitory potency against specific targets .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrimidine core distinguishes 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide from compounds like 3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (), which contains a fused triazolothiadiazole system. The triazolothiadiazole core is nearly planar (r.m.s. deviation = 0.002 Å), enabling strong π-π stacking interactions, whereas the pyrimidine ring may adopt slight deviations depending on substitution patterns .

Substituent Effects

- Ethoxy vs. Ethoxy groups are also electron-donating, which could modulate the pyrimidine ring’s electronic profile compared to sulfur-containing substituents .

- Carboxamide vs. Sulfonamide Linkages: The carboxamide group in the target compound offers distinct hydrogen-bonding capabilities compared to the sulfonamide in 4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (L1) (). Sulfonamides are stronger hydrogen-bond acceptors, while carboxamides balance donor/acceptor properties, influencing target affinity .

Conformational and Crystallographic Insights

- Dihedral Angles : The triazolothiadiazole compound in exhibits dihedral angles of 6.33° (oxazole vs. core) and 42.95° (benzyl vs. core), indicating moderate planarity. By contrast, the pyrimidine-based target compound may adopt smaller angles due to reduced steric clash between the ethoxy and oxazole groups .

- Intermolecular Interactions : Face-centered interactions between the thiadiazole and oxazole rings in (centroid distance = 3.4707 Å) suggest stacking tendencies. The pyrimidine analog could exhibit similar behavior, though ethoxy groups might disrupt close packing .

Functional and Pharmacological Implications

While explicit bioactivity data for the target compound are absent, structural analogs provide clues:

- Triazolothiadiazoles () are associated with antimicrobial and antitumor activities due to their planar, conjugated systems.

- Sulfonamide-oxazole hybrids () often target enzymes like carbonic anhydrases or kinases.

Comparative Data Table

Biological Activity

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds, specifically featuring both pyrimidine and oxazole rings. Its unique structural properties suggest potential biological activities that merit investigation, particularly in medicinal chemistry and related fields.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N4O3

- Molecular Weight : Approximately 248.242 g/mol

- CAS Number : 2034363-18-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may inhibit key enzymes in metabolic pathways, influencing cellular processes and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives possess activity against various bacterial strains and fungi, suggesting that this compound may also demonstrate similar effects.

Antitumor Activity

Preliminary investigations into the antitumor potential of compounds within this class have yielded promising results. For example, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is often attributed to their ability to interfere with cell cycle-related proteins.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. Compounds with similar structures have been documented to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, indicating a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of related pyrimidine derivatives found that specific substitutions significantly enhanced activity against Bacillus subtilis and Candida albicans. This suggests that modifications in the structure of this compound could similarly influence its antimicrobial efficacy .

Study 2: Antitumor Activity

In vitro studies on pyrimidine derivatives revealed selective cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and BT-549. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This highlights the potential for this compound in anticancer therapy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.